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molecular formula C12H16O2 B8749844 4-(Pentan-2-yl)benzoic acid

4-(Pentan-2-yl)benzoic acid

Cat. No. B8749844
M. Wt: 192.25 g/mol
InChI Key: XSYVYNBKHGSGMH-UHFFFAOYSA-N
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Patent
US09409865B2

Procedure details

To a solution of lithium hydroxide (121 mg, 2.9 mmol) in tetrahydrofuran, methanol and water (20 mL, 3:1:1, V/V) was added methyl 4-(pentan-2-yl)benzoate (170 mg, 0.58 mmol). The reaction mixture was stirred at room temperature for 1 hour. The mixture was quench with 10% hydrochloric acid aqueous, extracted with dichloromethane and menthol (20 ml, 10:1), the combine organic layer was dried by anhydrous sodium sulfate, filtered and concentrated to give product 4-(pentan-2-yl)benzoic acid as a white yield (160 mg, 99%).
Quantity
121 mg
Type
reactant
Reaction Step One
Name
methyl 4-(pentan-2-yl)benzoate
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[CH3:3][CH:4]([C:8]1[CH:17]=[CH:16][C:11]([C:12]([O:14]C)=[O:13])=[CH:10][CH:9]=1)[CH2:5][CH2:6][CH3:7]>O1CCCC1.CO.O>[CH3:3][CH:4]([C:8]1[CH:9]=[CH:10][C:11]([C:12]([OH:14])=[O:13])=[CH:16][CH:17]=1)[CH2:5][CH2:6][CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
121 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
methyl 4-(pentan-2-yl)benzoate
Quantity
170 mg
Type
reactant
Smiles
CC(CCC)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quench with 10% hydrochloric acid aqueous
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane and menthol (20 ml, 10:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combine organic layer was dried by anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CCC)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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